Relevance: This group of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the presence of a 3-bromophenyl substituent on this ring. []
Relevance: The structural similarity between this compound and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine lies in the presence of the 1,3,4-oxadiazole ring. []
Relevance: This compound's relationship to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine stems from the shared 1,3,4-oxadiazole ring system. []
Compound Description: Synthesized via a four-component reaction, these derivatives feature a 1,3,4-oxadiazole ring with a 3-aryl substituent. While this core structure is similar to the target compound, the addition of a cyclobutyl ring and two N-benzyl groups creates a significant structural difference. []
Relevance: The connection between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine lies in the presence of a 1,3,4-oxadiazole ring, with both featuring an aryl substituent at the 5-position. []
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
Compound Description: This compound exhibits a striking structural resemblance to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. Both share the same core structure, consisting of a 1,3,4-oxadiazole ring substituted with a methanamine group at the 2-position. The key difference lies in the aryl substituent at the 5-position of the oxadiazole ring. While the target compound has a 3-bromophenyl group, this compound features a 4-tolyl (4-methylphenyl) substituent. []
Relevance: This compound is directly related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. They share the same core structure, a 1,3,4-oxadiazole ring substituted with a methanamine group at the 2-position and differ only in the aryl substituent at the 5-position of the oxadiazole ring. []
Compound Description: This compound is identical to the previously described 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. The only difference lies in the nomenclature used for the 4-methylphenyl substituent, which is sometimes referred to as a "tolyl" group. []
Relevance: This compound is identical to the previously described 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and thus shares the same direct relationship to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine, differing only in the aryl substituent at the 5-position of the oxadiazole ring. []
Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. [, ]
Relevance: The commonality between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Compound Description: This group of compounds, synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazides, features a 4,5-dihydro-1,3,4-oxadiazole ring system. This differs from the aromatic 1,3,4-oxadiazole core found in the target compound. Additionally, these compounds contain a 4-bromophenyl acetate moiety and an acetyl group, further distinguishing them structurally. []
Relevance: Although both groups contain a 1,3,4-oxadiazole ring, the presence of a dihydrooxadiazole ring in these derivatives compared to the aromatic oxadiazole in [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine signifies a distinct structural difference. []
Relevance: The shared feature between this series and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Relevance: These compounds are structurally related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the methanamine linker at the 2-position of the oxadiazole ring. []
Compound Description: This group of honokiol analogs features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. While this part of the structure resembles the target compound, the presence of the honokiol scaffold and an oxazol-2(3H)-one moiety connected through a methyl linker distinguishes these compounds. They were investigated for their potential as viral entry inhibitors against SARS-CoV-2. []
Relevance: This series of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the phenyl group at the 5-position of this ring. []
Relevance: The shared 1,3,4-oxadiazole ring links this compound structurally to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Relevance: This group of compounds is connected to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the presence of the 1,3,4-oxadiazole ring. []
Relevance: The common feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Relevance: This compound's structural similarity to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is limited to the presence of the 1,3,4-oxadiazole ring. []
Relevance: The common structural feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Compound Description: This compound, identified as a potent and selective calcium release-activated calcium channel inhibitor, contains a 4,5-dihydro-1,3,4-oxadiazole ring system. This structure differs from the aromatic 1,3,4-oxadiazole in the target compound. Furthermore, the presence of a biphenyl system and a benzamide moiety distinguishes it significantly. []
Relevance: Although both compounds contain a 1,3,4-oxadiazole ring, the dihydrooxadiazole in this compound compared to the aromatic oxadiazole in [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine makes them structurally distinct. []
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
Compound Description: These two compounds, derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, exhibit distinct heterocyclic structures. The first compound features a 1,3,4-oxadiazole ring with a phenyl and a pyridin-4-yl substituent. In contrast, the second compound contains a 1,2,4-triazole ring. Neither structure directly corresponds to the target compound. []
Relevance: While both the oxadiazole compound and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine share the 1,3,4-oxadiazole ring, the overall structures and substituents differ significantly. The triazole compound represents a different class of heterocyclic compounds. []
Relevance: This compound is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []
Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring, but they diverge from the target compound due to the presence of a pyridin-4-yl group at the 5-position of the oxadiazole and a 1,3-benzoxazole moiety connected through a sulfanyl linker. They were evaluated for antimicrobial, antioxidant, and antitubercular activities. []
Relevance: These compounds are structurally related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []
Relevance: These compounds share the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine as a common structural element. []
Compound Description: This compound, characterized by its crystal structure, features two 1,3,4-oxadiazole rings connected through a thiophene ring. This structure differs significantly from the target compound, which only has one oxadiazole ring. The presence of chlorophenyl and butoxy substituents further distinguishes this compound. []
Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines
Compound Description: These star-shaped compounds, designed as fluorescent discotic liquid crystals, incorporate three 1,3,4-oxadiazole rings linked through a central 1,3,5-triazine core. The presence of three oxadiazole rings and the triazine core distinguishes these compounds significantly from the target compound. []
Relevance: This compound shares the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine but is otherwise structurally distinct. []
Relevance: These compounds are structurally similar to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine, sharing the 1,3,4-oxadiazole ring and the methanamine linker at the 2-position. []
Compound Description: This compound, structurally determined by X-ray crystallography, features a dihydro-1,3,4-oxadiazole ring, differing from the aromatic oxadiazole in the target compound. It also includes a chromen-2-one moiety and a thiophene ring, further distinguishing its structure. []
Relevance: While both compounds contain a 1,3,4-oxadiazole ring, the dihydrooxadiazole ring in this compound makes it structurally distinct from [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Compound Description: This series of compounds, synthesized as potential anticancer agents, features a 1,3,4-oxadiazole ring with a 4-fluorophenyl and a chloromethyl substituent. This structure diverges from the target compound, lacking the methanamine group and incorporating a pyridine ring. []
Relevance: The common feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Compound Description: This group of compounds, investigated for their anticonvulsant activity, contains a 4,5-dihydro-1,3,4-oxadiazole ring, which differentiates them from the aromatic oxadiazole found in the target compound. They also feature a 2H-chromen-2-one moiety and an acetyl group. []
Relevance: Although both groups contain a 1,3,4-oxadiazole ring, the presence of a dihydrooxadiazole ring in these derivatives signifies a structural distinction from [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
2,2'-bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyls
Compound Description: This compound, studied for its potential in organic light-emitting diodes (OLEDs), features two 1,3,4-oxadiazole rings connected by a biphenyl unit. This structure differs significantly from the target compound, which only has one oxadiazole ring. []
(5‐R‐1,3,4‐Oxadiazol‐2‐yl)furoxans
Compound Description: This class of compounds, synthesized using a new one-pot method, features a 1,3,4-oxadiazole ring directly linked to a furoxan ring. This structure distinguishes them from the target compound, which lacks the furoxan moiety. []
Relevance: This group of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []
Compound Description: These compounds, designed as potential NMDA receptor inhibitors, feature a 1,3,4-oxadiazole ring linked to a quinazolin-4(3H)-one moiety. This structure, along with the presence of a phenyl ring linker and methyl or phenyl substituents, distinguishes them from the target compound. []
Relevance: The common feature between these compounds and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked directly to a 1H-indazole moiety. This structure, along with various substituents on the oxadiazole ring, distinguishes them from the target compound. []
Relevance: The presence of the 1,3,4-oxadiazole ring links this series of compounds to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Compound Description: These compounds, studied for their potential as anticonvulsant agents, feature a 1,3,4-oxadiazole ring linked to a 2H-chromen-2-one moiety. This structure, along with a phenyl substituent on the oxadiazole ring, distinguishes them from the target compound. []
Relevance: These compounds are structurally similar to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared presence of the 1,3,4-oxadiazole ring. []
Relevance: These compounds share the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []
Compound Description: These derivatives feature a 1,3,4-oxadiazole ring linked to a complex system containing a tetrahydropyrimidine ring and an indol-2-one moiety. This complex structure significantly distinguishes these compounds from the target compound. These compounds were investigated for their antibacterial, antifungal, and antioxidant activities. []
Relevance: These compounds are linked to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []
Compound Description: These derivatives, designed as potential anti-HIV agents, feature a 1,3,4-oxadiazole ring linked to an 8-phenylquinolin-4(1H)-one moiety. The presence of alkylthio or arylthio substituents on the oxadiazole ring further distinguishes them from the target compound. []
Relevance: The common structural feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []
Compound Description: These compounds, evaluated for their anticancer activity, feature a 1,3,4-oxadiazole ring substituted with an arylvinyl group at the 5-position. This structure diverges from the target compound, lacking the methanamine group and incorporating a benzenesulfonamide moiety. []
Relevance: These compounds share the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine but have significant structural differences otherwise. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.